molecular formula C8H8ClFO2 B8627853 2-Chloro-6-fluoro-4-methoxybenzenemethanol CAS No. 1534389-89-3

2-Chloro-6-fluoro-4-methoxybenzenemethanol

Cat. No. B8627853
CAS RN: 1534389-89-3
M. Wt: 190.60 g/mol
InChI Key: TXAZSVBARVESJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoro-4-methoxybenzenemethanol is a useful research compound. Its molecular formula is C8H8ClFO2 and its molecular weight is 190.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-fluoro-4-methoxybenzenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluoro-4-methoxybenzenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1534389-89-3

Product Name

2-Chloro-6-fluoro-4-methoxybenzenemethanol

Molecular Formula

C8H8ClFO2

Molecular Weight

190.60 g/mol

IUPAC Name

(2-chloro-6-fluoro-4-methoxyphenyl)methanol

InChI

InChI=1S/C8H8ClFO2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3

InChI Key

TXAZSVBARVESJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)CO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl iodide (0.13 mL, 2.08 mmol) was added dropwise to a solution of 3-chloro-5-fluoro-4-(hydroxymethyl)phenol (334 mg, 1.89 mmol) and potassium carbonate (287 mg, 2.08 mmol) in DMF (5 mL) and the reaction mixture stirred for 4 h at rt. The reaction mixture was partitioned between DCM and H2O, the organic layer separated and the aqueous further extracted with DCM. The combined organic phases were concentrated in vacuo to yield the title compound as a yellow oil (360 mg, 1.89 mmol).
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
334 mg
Type
reactant
Reaction Step One
Quantity
287 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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